Levonorgestrel acetate
Description
Definition and Chemical Relationship of Levonorgestrel (B1675169) Acetate (B1210297) to Levonorgestrel
Levonorgestrel acetate (LNG-A) is a synthetic progestin, a substance that mimics the effects of the natural hormone progesterone (B1679170). wikipedia.org Chemically, it is the C17β acetate ester of levonorgestrel, meaning an acetate group is attached at the 17-beta position of the levonorgestrel steroid structure. wikipedia.org This structural modification makes this compound a prodrug of levonorgestrel; it is converted into the active levonorgestrel within the body. wikipedia.org Levonorgestrel itself is a second-generation synthetic progestin derived from testosterone (B1683101). wikipedia.orgmedscape.com It is the biologically active, or levorotatory, isomer of the racemic mixture norgestrel. wikipedia.org this compound has a high affinity for the progesterone receptor, approximately 135% of that of the standard progestin promegestone. wikipedia.org
Historical Context and Evolution of Academic Research on Progestin Compounds
The journey of progestin research began with the isolation of progesterone in the early 1930s. jhu.edu The desire for more potent and orally active forms of progesterone spurred the development of synthetic versions, known as progestins, in the following decades. asu.eduresearchgate.net A significant breakthrough came in the 1940s with the discovery that diosgenin (B1670711) from Mexican yams could be used to synthesize progestins in large quantities. asu.edu This paved the way for the creation of the first progestins used in oral contraceptives, norethindrone (B1679910) and norethynodrel, in the 1950s. asu.edu
Early research focused on the contraceptive effects of progestins, primarily their ability to inhibit ovulation and alter cervical mucus to prevent sperm penetration. wikipedia.orgoncotarget.com Over the years, research has evolved to create different "generations" of progestins, each with a more refined pharmacological profile. medscape.comoncotarget.com The goal has been to enhance progestational activity while minimizing unwanted side effects by altering their androgenic, estrogenic, and other hormonal activities. nih.govbioscientifica.com This has led to the development of third and fourth-generation progestins with increased selectivity for the progesterone receptor. medscape.combioscientifica.com
Current Landscape of Scholarly Inquiry into this compound and Related Steroids
Although this compound itself was never marketed for clinical use, it was investigated by organizations like the Population Council for its potential as a hormonal contraceptive. wikipedia.org Current research on related steroids, particularly levonorgestrel, is extensive and multifaceted. Scholarly inquiry continues to explore the mechanisms of action of progestins, not just through nuclear receptors but also through membrane-bound receptors and non-genomic pathways. nih.govfrontiersin.org
A significant area of contemporary research is the exploration of the therapeutic applications of progestins beyond contraception. nih.gov This includes their use in hormone replacement therapy, management of endometriosis, and even as potential treatments for certain hormone-sensitive cancers. nih.govnih.govnews-medical.net Furthermore, researchers are investigating the neuroprotective effects of some progestins, with compounds like Nestorone® being studied for their potential in treating neurological disorders such as multiple sclerosis and stroke. nih.govoup.com The development of new delivery systems, such as intrauterine systems (IUS) and subdermal implants that release levonorgestrel, is another active area of research, aiming to improve efficacy and user convenience. wikipedia.orgnih.govmdpi.com
Significance of Advanced Research for Future Therapeutic Applications of Progestins
Advanced research into progestins is crucial for unlocking their full therapeutic potential. A deeper understanding of their diverse mechanisms of action at the molecular level can lead to the design of more targeted and effective drugs with fewer side effects. tandfonline.com For instance, the discovery of non-classical progesterone receptors opens up new avenues for developing therapies that are more specific to certain tissues or cellular processes. nih.govfrontiersin.org
The future of progestin-based therapies may lie in personalized medicine, where the choice of progestin is tailored to an individual's specific needs and genetic profile. news-medical.net Research into the role of progestins as immunomodulators and chemosensitizers could also broaden their application in oncology. nih.govnih.gov Moreover, ongoing studies on the neuroprotective properties of certain progestins could lead to novel treatments for a range of neurological conditions. nih.gov The continuous evolution of progestin formulations and delivery systems promises to enhance their utility in both reproductive health and a growing number of other clinical areas. oncotarget.com
Interactive Data Tables
Chemical Properties of Levonorgestrel and this compound
| Property | Levonorgestrel | This compound |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate wikipedia.org |
| Molecular Formula | C21H28O2 chemicalbook.com | C23H30O3 wikipedia.org |
| Molar Mass | 312.45 g/mol chemicalbook.com | 354.49 g/mol wikipedia.org |
| Drug Class | Progestogen wikipedia.org | Progestogen; Progestogen ester wikipedia.org |
Generations of Progestins
| Generation | Example Progestins | Key Characteristics |
| First | Norethindrone, Norethynodrel medscape.comasu.edu | First synthetic progestins used in oral contraceptives. asu.edu |
| Second | Levonorgestrel, Norgestrel wikipedia.orgmedscape.com | More potent than first-generation progestins. nih.gov |
| Third | Desogestrel (B1670305), Gestodene, Norgestimate (B1679921) medscape.com | Designed to have reduced androgenic activity. bioscientifica.com |
| Fourth | Drospirenone (B1670955), Dienogest (B1670515) bioscientifica.comtandfonline.com | Possess anti-androgenic and/or antimineralocorticoid properties. bioscientifica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDJLTYVZAOQX-GOMYTPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314299 | |
| Record name | Levonorgestrel acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-69-9, 18290-31-8 | |
| Record name | Levonorgestrel acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levonorgestrel acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgestrel acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonorgestrel acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVONORGESTREL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Levonorgestrel Acetate and Its Active Forms
Steroid Hormone Receptor Interactions
Progesterone (B1679170) Receptor Binding Affinity and Transactivation of Levonorgestrel (B1675169) and its Metabolites
Levonorgestrel is a potent agonist of the progesterone receptor (PR), binding to it with high affinity. imrpress.comyoutube.com This interaction is fundamental to its progestational activity. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements on target genes, thereby modulating their transcription. The relative binding affinity of levonorgestrel for the PR is reported to be significantly higher than that of progesterone itself. imrpress.com
The metabolic conversion of levonorgestrel influences its interaction with the PR. The metabolite 5α-dihydrolevonorgestrel exhibits a diminished but still significant binding affinity for the PR. imrpress.com However, further reduction to 3α,5α-tetrahydrolevonorgestrel or 3β,5α-tetrahydrolevonorgestrel leads to a significant decrease in PR-mediated transcriptional activity. imrpress.comnih.gov
Relative Binding Affinity of Levonorgestrel and its Metabolites to the Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (%) |
|---|---|
| Progesterone | 100 |
| Levonorgestrel | 323 |
| 5α-Dihydrolevonorgestrel | ~50 |
Androgen Receptor Binding and Activity Modulation by Levonorgestrel and Related Compounds
Levonorgestrel and some of its metabolites also bind to the androgen receptor (AR), which accounts for the compound's androgenic properties. imrpress.comnih.gov Levonorgestrel itself has a notable binding affinity for the AR. nih.gov
Relative Binding Affinity of Levonorgestrel and its Metabolites to the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) |
|---|---|
| Dihydrotestosterone (B1667394) | 100 |
| Levonorgestrel | 58 |
| 5α-Dihydrolevonorgestrel | Enhanced affinity compared to Levonorgestrel |
Estrogen Receptor Interactions and Estrogenic Activity of Levonorgestrel Acetate (B1210297) Metabolites
While levonorgestrel itself does not bind to the estrogen receptor (ER), some of its metabolites have been shown to possess weak estrogenic activity. imrpress.comdrugbank.com Specifically, the A-ring reduced metabolites, 3β,5α-tetrahydrolevonorgestrel and, to a lesser extent, 3α,5α-tetrahydrolevonorgestrel, can interact with the ER. drugbank.com
The binding affinity of these metabolites for the ER is considerably lower than that of estradiol (B170435). drugbank.com However, the 3β,5α-tetrahydro derivative has been shown to activate estrogen-dependent gene transcription, an effect that is selectively mediated through the estrogen receptor-alpha (ERα). nih.gov This intrinsic transcriptional estrogenic activity of a non-phenolic metabolite provides a molecular basis for some of the estrogen-like effects observed with levonorgestrel administration. nih.gov
Relative Binding Affinity of Levonorgestrel Metabolites to the Estrogen Receptor (ER)
| Compound | Relative Binding Affinity (%) vs. Estradiol |
|---|---|
| Estradiol | 100 |
| Levonorgestrel | <0.02 |
| 3β,5α-tetrahydrolevonorgestrel | 2.4 |
| 3α,5α-tetrahydrolevonorgestrel | 0.4 |
Mineralocorticoid Receptor Affinity and Functional Implications of Levonorgestrel
Levonorgestrel exhibits a binding affinity for the mineralocorticoid receptor (MR). nih.govresearchgate.net Despite this interaction, levonorgestrel does not possess significant mineralocorticoid or antimineralocorticoid activity. nih.govnih.gov Studies comparing the transcriptional activities of various progestins have shown that while levonorgestrel binds to the MR, its functional impact as an agonist or antagonist is minimal under physiological conditions. researchgate.net
Downstream Signaling Pathways Mediated by Levonorgestrel and its Active Forms
The binding of levonorgestrel and its active metabolites to steroid hormone receptors initiates a cascade of downstream signaling events that can be broadly classified into genomic and non-genomic actions.
Genomic and Non-Genomic Actions
Genomic Actions
The primary mechanism of action for levonorgestrel is through the classical genomic pathway. This involves the modulation of gene expression by the ligand-bound steroid receptor, which acts as a transcription factor. In the endometrium, levonorgestrel has been shown to down-regulate the expression of both the androgen receptor and the enzyme 17β-hydroxysteroid dehydrogenase type 2. nih.gov It also down-regulates the protease-activated receptor-1 (PAR-1) in endometrial stromal cells.
The androgenic properties of levonorgestrel are also mediated through genomic actions. For instance, levonorgestrel can induce the expression of androgen receptor-regulated genes, and this activity is required for some of its effects on cell proliferation. nih.gov The interaction of levonorgestrel with the progesterone receptor can also influence the expression of key signaling molecules, such as the receptor activator of NF-κB ligand (RANKL). nih.gov
Non-Genomic Actions
In addition to the well-established genomic actions, there is growing evidence for rapid, non-genomic effects of steroid hormones, which are initiated at the cell membrane and involve the activation of various signal transduction pathways. While the non-genomic actions of levonorgestrel are less extensively studied, it is plausible that, like other steroid hormones, it can elicit such rapid responses. These actions are independent of gene transcription and protein synthesis and can lead to more immediate physiological effects. The structural similarity of levonorgestrel to other steroids known to have non-genomic effects suggests that this is a potential area of its mechanism of action.
Intracellular Signaling Cascades (e.g., Src/MAPK System in Progestin Response)
Levonorgestrel (LNG), the active form of levonorgestrel acetate, influences cellular behavior by modulating intracellular signaling cascades. While extensive research on its interaction with the full Src/MAPK system is still developing, specific components of this pathway have been identified as responsive to levonorgestrel. In particular, the p38 mitogen-activated protein kinase (MAPK) pathway is implicated in the cellular response to LNG.
Cellular Effects and Transcriptional Regulation by this compound and Related Compounds
Levonorgestrel administration results in distinct changes to the gene expression profiles of target tissues, most notably the endometrium. These alterations in transcription are central to its mechanism of action. Studies comparing the endometrial gene expression profile after post-ovulatory administration of levonorgestrel to a placebo have identified a specific set of regulated genes.
In endometrium exposed to levonorgestrel via an intrauterine system (LNG-IUS), other transcriptional changes have been noted. The expression of androgen receptor (AR) mRNA was found to be down-regulated. oup.com Additionally, the expression of 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2) mRNA was significantly increased at 3 months post-insertion. oup.com
The following table summarizes the observed changes in gene expression in response to Levonorgestrel in the human endometrium.
| Gene | Change in Expression | Tissue/Context |
| PAEP | Increased | Endometrium (Post-ovulatory) |
| TGM2 | Increased | Endometrium (Post-ovulatory) |
| CLU | Increased | Endometrium (Post-ovulatory) |
| IGF2 | Increased | Endometrium (Post-ovulatory) |
| IL6ST | Increased | Endometrium (Post-ovulatory) |
| HGD | Decreased | Endometrium (Post-ovulatory) |
| SAT1 | Decreased | Endometrium (Post-ovulatory) |
| EVA1 | Decreased | Endometrium (Post-ovulatory) |
| ANXA1 | Decreased | Endometrium (Post-ovulatory) |
| CYB5A | Decreased | Endometrium (Post-ovulatory) |
| Androgen Receptor (AR) | Decreased | Endometrium (LNG-IUS) |
| 17βHSD2 | Increased | Endometrium (LNG-IUS, 3 months) |
Data sourced from studies on post-ovulatory systemic administration and local intrauterine delivery of Levonorgestrel. nih.govbioscientifica.comoup.com
Levonorgestrel exerts significant modulatory effects on cellular proliferation and differentiation in various target tissues. A notable effect is the inhibition of cell proliferation in both normal and pathological tissues. In primary cultures of human endometrial stromal cells (HESCs) and glandular cells (HEGCs), levonorgestrel demonstrated a time-dependent inhibition of cell proliferation. nih.gov This anti-proliferative effect is a key component of its action within the endometrium.
Furthermore, levonorgestrel has been shown to suppress the proliferation of uterine leiomyoma cells. nih.gov This inhibitory effect was found to be positively correlated with both the concentration of levonorgestrel and the duration of exposure. nih.gov This suggests a direct action of the compound in slowing the growth of these benign tumors. In contrast, some studies on breast cancer cell lines have suggested that levonorgestrel, with or without estradiol, can lead to an increase in cell viability and proliferation, indicating that its effects on cell growth are highly context- and tissue-dependent. uvm.edu
In endometriosis lesions, local administration of levonorgestrel via an LNG-IUS has been shown to reduce the cell proliferation index in both the epithelium and stroma of eutopic and ectopic endometrium. researchgate.net This anti-proliferative action is crucial to its therapeutic effect in this condition.
In uterine leiomyoma cells, levonorgestrel treatment not only suppressed proliferation but also induced apoptosis. nih.gov This was demonstrated by an increase in the apoptosis rate that correlated with the concentration of LNG. nih.gov The molecular mechanism behind this pro-apoptotic effect involves the modulation of key regulatory proteins. Specifically, levonorgestrel treatment led to the downregulation of the anti-apoptotic proteins Bcl-2 and survivin at both the mRNA and protein levels. nih.gov Concurrently, it activated the executioner caspase 3, a central enzyme in the apoptotic cascade. nih.gov This shift in the balance of pro- and anti-apoptotic factors pushes the cell towards programmed death.
Similarly, in normal human endometrial stromal and glandular cells, levonorgestrel was found to promote apoptosis. nih.gov In the context of endometriosis, LNG-IUS treatment was observed to increase the expression of the death receptor Fas in the epithelium of both eutopic and ectopic endometrium, suggesting an activation of the extrinsic apoptosis pathway. researchgate.net However, studies on endometrium from users of levonorgestrel implants (Norplant) did not find significant differences in the expression of Bcl-2, Fas, or caspase 3 between users with and without breakthrough bleeding, indicating the complexity of apoptotic regulation in this tissue. nih.govoup.comsemanticscholar.orgui.ac.id
The following table summarizes the key molecular changes associated with apoptosis and cell survival pathways induced by Levonorgestrel.
| Molecule | Change in Expression/Activity | Cell Type | Effect |
| Bcl-2 | Decreased | Uterine Leiomyoma Cells | Pro-apoptotic |
| Survivin | Decreased | Uterine Leiomyoma Cells | Pro-apoptotic |
| Caspase 3 | Activated | Uterine Leiomyoma Cells | Pro-apoptotic |
| p38 MAPK | Phosphorylation Increased | Uterine Leiomyoma Cells | Pro-apoptotic |
| Fas | Expression Increased | Endometriosis Lesions | Pro-apoptotic |
Data sourced from in vitro studies on specific cell types and tissues. nih.govresearchgate.net
Pharmacodynamics of Levonorgestrel Acetate and Its Active Forms in Biological Systems
Endocrine System Regulation
Levonorgestrel's interaction with the endocrine system is multifaceted, primarily targeting the reproductive hormonal cascade but also extending to other endocrine glands.
Hypothalamic-Pituitary-Gonadal Axis Suppression by Levonorgestrel (B1675169)
Levonorgestrel's most pronounced endocrine effect is the suppression of the HPG axis, a critical regulatory pathway for reproductive function. wikipedia.org This suppression occurs through a negative feedback mechanism at the level of the hypothalamus and the pituitary gland. nord.no
Levonorgestrel is understood to slow the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.gov By binding to progesterone (B1679170) receptors in the hypothalamus, levonorgestrel effectively reduces the pulsatile secretion of GnRH, which is the initial signaling hormone in the reproductive cascade. This modulation of GnRH is a key upstream event that leads to the subsequent suppression of pituitary and gonadal function. nih.gov
The reduced GnRH pulsatility directly impacts the anterior pituitary gland, leading to a decrease in the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). wikipedia.org Levonorgestrel's action blunts the mid-cycle LH surge, a critical trigger for ovulation. nih.gov Studies have shown that levonorgestrel is highly effective at inhibiting the LH surge when administered before its onset. nih.gov However, its ability to prevent ovulation diminishes significantly if the LH surge has already begun. nih.govresearchgate.net
Effects of Levonorgestrel on Gonadotropin Levels
| Hormone | Effect of Levonorgestrel | Mechanism |
|---|---|---|
| Gonadotropin-Releasing Hormone (GnRH) | Decreased pulsatile release | Negative feedback on the hypothalamus |
| Luteinizing Hormone (LH) | Suppression of the mid-cycle surge | Reduced GnRH stimulation of the pituitary |
| Follicle-Stimulating Hormone (FSH) | General suppression, though effects can be variable | Reduced GnRH stimulation of the pituitary |
The primary mechanism by which levonorgestrel prevents pregnancy is the inhibition or delay of ovulation. nih.govresearchgate.net This is a direct consequence of its effects on the HPG axis. By suppressing the LH surge, levonorgestrel prevents the final stages of follicular maturation and the rupture of the ovarian follicle, thus inhibiting the release of a viable egg. nih.gov
Research indicates that the timing of administration is crucial for its ovulatory-inhibiting effects. When taken before the LH surge, levonorgestrel is highly effective at preventing ovulation. nih.govresearchgate.net However, if administered after the LH surge has commenced, its ability to inhibit ovulation is significantly reduced. nih.govnih.gov Studies have shown that in women who took levonorgestrel on or after the day of ovulation, pregnancy rates were similar to what would be expected with no contraception. researchgate.net
Timing of Levonorgestrel Administration and Ovulation Inhibition
| Timing of Administration Relative to LH Surge | Effectiveness in Inhibiting Ovulation |
|---|---|
| Before onset of LH surge | High |
| After onset of LH surge | Low to negligible |
Adrenal Gland Function and Androgen Secretion in Response to Progestins
Progestins, including levonorgestrel, can influence adrenal gland function. Some studies suggest that oral contraceptives containing levonorgestrel can have a suppressive effect on adrenal androgen secretion, leading to decreased levels of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS). glowm.com Despite this, the adrenal glands generally respond normally to adrenocorticotropic hormone (ACTH) in women taking these contraceptives, and the pituitary-adrenal response to stress appears to be unaffected. glowm.com
Thyroid Function Modulation by Hormonal Contraceptives
The use of hormonal contraceptives can influence thyroid function tests. drugs.com Oral contraceptives containing both estrogen and a progestin like levonorgestrel can increase the levels of thyroid-binding globulin (TBG), a protein that transports thyroid hormones in the blood. uw.edu This leads to an increase in total thyroxine (T4) and triiodothyronine (T3) levels, while the levels of free, biologically active T4 and T3 may remain unchanged or be only slightly altered. uw.educambridge.org
Effects of Levonorgestrel-Containing Oral Contraceptives on Thyroid Parameters
| Parameter | Observed Effect |
|---|---|
| Thyroid-Binding Globulin (TBG) | Increased |
| Total Thyroxine (T4) | Increased |
| Total Triiodothyronine (T3) | Increased |
| Free Thyroxine (T4) | Slight increase or no change |
| Free Triiodothyronine (T3) | Transient decrease or no change |
Sex Hormone-Binding Globulin (SHBG) Levels and Free Hormone Concentrations
Levonorgestrel has a notable interaction with sex hormone-binding globulin (SHBG), a protein that binds to sex hormones like testosterone (B1683101) and estradiol (B170435), regulating their bioavailability. nih.govkarger.com Levonorgestrel itself binds with high affinity to SHBG. karger.comnih.gov This binding has two significant consequences.
Firstly, levonorgestrel administration, particularly through systemic routes like implants, leads to a significant reduction in the liver's production of SHBG. nih.govnih.govufba.br Studies have shown a marked decrease in circulating SHBG levels within days to a week after initiation of levonorgestrel exposure. nih.gov For instance, one study observed a 19% reduction in SHBG by day 3 and a 60% reduction by day 7 after the insertion of a levonorgestrel implant. nih.gov
Effects of Levonorgestrel on SHBG and Free Hormones
| Parameter | Effect of Levonorgestrel | Mechanism | Reference |
|---|---|---|---|
| SHBG Concentration | Decreased | Inhibits hepatic production of SHBG. | nih.govnih.gov |
| Free Testosterone | Increased | Displacement from SHBG and decreased overall SHBG levels. | nih.govnih.gov |
| Free Estradiol | Increased | Displacement from SHBG and decreased overall SHBG levels. | nih.gov |
| Total Testosterone | Decreased | Suppression of gonadotropins leading to reduced gonadal production. | nih.gov |
Tissue-Specific Pharmacodynamic Responses
Levonorgestrel elicits distinct responses in various tissues of the female reproductive tract, which are central to its mechanism of action.
Cervical Mucus Alterations by Levonorgestrel
One of the most well-established effects of levonorgestrel is its ability to alter the properties of cervical mucus. patsnap.comdrugbank.com It causes the mucus to become thick, viscous, and reduced in quantity. patsnap.comnih.gov This thickened mucus forms a physical barrier that is difficult for sperm to penetrate, thereby impeding their migration from the vagina into the upper reproductive tract, including the uterus and fallopian tubes. patsnap.comdrugbank.com This action significantly reduces the likelihood of sperm reaching and fertilizing an egg. patsnap.com The thickening of cervical mucus is a rapid effect, occurring within a few days of levonorgestrel administration. researchgate.net
Endometrial Receptivity and Decidualization Changes Induced by Levonorgestrel
Levonorgestrel profoundly affects the endometrium, the lining of the uterus. patsnap.comoup.com It induces a process known as decidualization, which is a transformation of the endometrial stromal cells into a state that resembles the decidua of early pregnancy. oup.comnih.govnih.gov This process is characterized by specific morphological changes, including glandular atrophy and extensive stromal transformation. oup.comnih.gov
These changes render the endometrium less receptive to the implantation of a fertilized egg. patsnap.combohrium.com While levonorgestrel promotes some features of decidualization, it also alters the expression of key molecules necessary for successful implantation. nih.govbohrium.com For example, long-term local delivery of levonorgestrel leads to a significant down-regulation of estrogen and progesterone receptors within the endometrium. oup.com Although some studies suggest that levonorgestrel used for emergency contraception does not significantly impair embryo attachment or alter key markers of endometrial receptivity, its long-term effects create an endometrial environment hostile to implantation. patsnap.comki.se
Ovarian Follicular Development and Maturation Inhibition
Levonorgestrel exerts an inhibitory effect on the hypothalamic-pituitary-ovarian axis. wikipedia.org By acting as a progestogen, it provides negative feedback to the hypothalamus, slowing the release of gonadotropin-releasing hormone (GnRH). drugbank.com This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. patsnap.comwikipedia.org
The suppression of the mid-cycle LH surge is a critical mechanism by which levonorgestrel inhibits ovulation. drugbank.comnih.gov Without the LH surge, the ovarian follicle does not rupture to release a viable egg. drugbank.com The effectiveness of levonorgestrel in inhibiting ovulation is dose-dependent and also depends on when it is administered during the menstrual cycle. nih.govresearchgate.net It is most effective at preventing ovulation when given before the LH surge begins. researchgate.netaustinpublishinggroup.com Studies have shown that levonorgestrel can arrest follicular development or prevent follicular rupture. nih.govepa.gov
Sperm Function Modulation by Levonorgestrel
Levonorgestrel may also have direct effects on sperm function, although the significance of this mechanism is debated. nih.govnih.gov Some in vitro studies have shown that high concentrations of levonorgestrel can affect sperm motility, including decreasing curvilinear velocity, straight-line velocity, and average path velocity. nih.gov There is also evidence to suggest it can inhibit the fusion of sperm and oocyte in a dose-dependent manner. nih.gov
Furthermore, levonorgestrel can induce changes in the protein composition of uterine secretions. nih.gov These altered secretions may then modulate sperm functionality, potentially compromising the process of capacitation, which is a series of physiological changes sperm must undergo to be capable of fertilization. nih.gov However, other research suggests that levonorgestrel does not significantly affect the sperm acrosome reaction and that its effects on sperm function are only observed at high concentrations, making their contribution to its primary contraceptive effect likely minor. nih.govresearchgate.net
Comparative Pharmacodynamics of Levonorgestrel Acetate (B1210297) with Other Progestins and Steroid Receptor Modulators
Levonorgestrel is a second-generation progestin derived from 19-nortestosterone. Its pharmacodynamic profile, particularly its receptor binding affinities and resulting clinical effects, distinguishes it from other progestins and selective progesterone receptor modulators (SPRMs) like ulipristal (B1683391) acetate.
Levonorgestrel is characterized by its strong binding affinity for the progesterone receptor (PR) and a relatively high affinity for the androgen receptor (AR). wikipedia.org This androgenic activity is a key differentiator from newer generation progestins like desogestrel (B1670305) and drospirenone (B1670955), which have been designed to have lower or anti-androgenic effects. karger.com The androgenicity of levonorgestrel is responsible for its effects on SHBG and lipid profiles. wikipedia.org In contrast, progestins like norethisterone also exhibit androgenic properties, but levonorgestrel is considered one of the most androgenic progestins used in contraception. nih.govwikipedia.org
Ulipristal acetate, an SPRM, has a different mechanism of action. While both levonorgestrel and ulipristal acetate can inhibit or delay ovulation, ulipristal acetate is effective even when administered closer to the time of the LH surge, a point where levonorgestrel becomes ineffective. austinpublishinggroup.comresearchgate.net This is because ulipristal acetate can inhibit follicular rupture even after the LH surge has begun. austinpublishinggroup.comresearchgate.net Consequently, ulipristal acetate has been shown to be more effective than levonorgestrel as an emergency contraceptive, particularly as the time from unprotected intercourse increases. onu.edunih.gov
Comparative Receptor Binding Affinity of Progestins (Relative to Progesterone)
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Primary Clinical Distinction from Levonorgestrel | Reference |
|---|---|---|---|---|
| Levonorgestrel | High | Moderate | Baseline; notable androgenic effects. | wikipedia.org |
| Norethisterone | Moderate | Low-Moderate | Less potent progestogenic and androgenic activity. | karger.com |
| Desogestrel (active metabolite: etonogestrel) | Very High | Low | Higher progestational selectivity, minimal androgenic activity. | karger.com |
| Drospirenone | Moderate | Anti-androgenic | Possesses anti-androgenic and anti-mineralocorticoid activity. | |
| Ulipristal Acetate | High (Modulator) | Low (Antagonist) | Selective Progesterone Receptor Modulator (SPRM); effective in delaying ovulation closer to LH surge. | austinpublishinggroup.comnih.gov |
Ovulation Inhibition Potency Comparisons
Levonorgestrel exerts its contraceptive effect primarily by inhibiting ovulation. drugbank.comnih.gov It binds to progesterone and androgen receptors, which slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. drugbank.comyoutube.com This action suppresses the mid-cycle surge of luteinizing hormone (LH), which is essential for follicular rupture and the release of a viable egg. drugbank.comyoutube.com The potency of levonorgestrel in inhibiting ovulation has been compared to that of other progestins in various studies.
Research indicates that the ovulation inhibition potency varies among different progestational agents. nih.gov In a comparative study, the order of oral potency for ovulation inhibition in rabbits was found to be desogestrel > levonorgestrel > medroxyprogesterone (B1676146) acetate (MPA) > norgestimate (B1679921) > norethindrone (B1679910). nih.gov The ovulation-inhibiting dose of levonorgestrel in premenopausal women is estimated to be between 50 to 60 μ g/day . wikipedia.org Another study identified a borderline ovulation inhibition dose of 50 μg for levonorgestrel. tandfonline.com More recent research determined that a daily dose of 0.115 mg of levonorgestrel was the lowest to provide consistent ovulation inhibition. researchgate.netnih.gov
When compared to ulipristal acetate for emergency contraception, levonorgestrel is less effective at preventing ovulation, especially when taken before the LH peak. jwatch.org Pooled data from three randomized trials showed that ulipristal acetate was significantly more likely to prevent follicular rupture than levonorgestrel. jwatch.org
| Progestin | Relative Potency/Effective Dose for Ovulation Inhibition | Source |
|---|---|---|
| Desogestrel | More potent than Levonorgestrel | nih.gov |
| Levonorgestrel | - Borderline dose of 50 µg
| tandfonline.comnih.gov |
| Medroxyprogesterone Acetate (MPA) | Less potent than Levonorgestrel | nih.gov |
| Norgestimate | Less potent than Levonorgestrel and MPA | nih.gov |
| Norethindrone | Less potent than Norgestimate | nih.gov |
| Ulipristal Acetate | More likely to prevent ovulation than Levonorgestrel (when used as emergency contraception) | jwatch.org |
Androgenic and Antiandrogenic Activity Profiles
Levonorgestrel is a second-generation progestin derived from testosterone and is known for its androgenic activity. youtube.comthelowdown.com It functions as an agonist of the androgen receptor (AR), though its effects are considered weak. wikipedia.org This binding to the AR can lead to androgenic effects in the body. researchgate.nethelloclue.com
Comparative studies have shown that levonorgestrel is more androgenic than other progestins such as desogestrel. nih.gov Progestins from the first three generations, including levonorgestrel, have been found to display androgenic activity similar to the natural androgen dihydrotestosterone (B1667394) in terms of transactivation. nih.govresearchgate.netfao.org In contrast, progesterone and fourth-generation progestins like drospirenone exhibit anti-androgenic properties. nih.gov Due to its androgenic nature, levonorgestrel is considered the most androgenic progestin currently used in contraceptives. wikipedia.org
The androgenic activity of progestins can be quantified relative to a reference compound. One such comparison uses methyltestosterone (B1676486) as an upper limit reference.
| Progestin | Relative Androgenic Activity | Source |
|---|---|---|
| Methyltestosterone | 50 | fpnotebook.com |
| Gestodene | 8.6 | fpnotebook.com |
| Levonorgestrel | 8.3 | fpnotebook.com |
| dl-Norgestrel | 4.2 | fpnotebook.com |
| Desogestrel | 3.4 | fpnotebook.com |
| Norethindrone | 1.0 | fpnotebook.com |
| Ethynodiol Diacetate | 0.6 | fpnotebook.com |
| Norethynodrel | 0 | fpnotebook.com |
Impact on Endocrine Parameters (e.g., SHBG, Cortisol)
Levonorgestrel's interaction with steroid hormone receptors influences various endocrine parameters, including the levels of sex hormone-binding globulin (SHBG) and cortisol.
Cortisol: The influence of synthetic progestins on the stress response, particularly cortisol levels, has been a subject of investigation. Research on women using hormonal contraception indicates that those using second-generation progestins, which includes levonorgestrel, showed significant increases in free cortisol in response to a stressor (the cold pressor test). nih.gov This suggests that levonorgestrel may not counteract the estrogen-induced increase in corticosteroid-binding globulin, potentially resulting in a greater level of free, unbound cortisol during a stress response. nih.gov
Novel Delivery Systems and Formulations Utilizing Levonorgestrel Acetate or Levonorgestrel
Development of Novel Prodrugs or Analogues of Levonorgestrel (B1675169)
The exploration of prodrugs and analogues of levonorgestrel is a key strategy to overcome limitations of the parent drug, such as improving its pharmacokinetic profile and enabling different routes of administration. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to enhance properties like solubility, permeability, and duration of action.
One significant area of research has been the development of ester prodrugs of levonorgestrel. By attaching different ester groups to the 17β-hydroxyl position of the levonorgestrel molecule, researchers have been able to create long-acting injectable contraceptives. For instance, studies have shown that butanoic, cyclobutylcarboxylic, and cyclopropylcarboxylic esters of levonorgestrel exhibit a longer duration of action compared to medroxyprogesterone (B1676146) acetate (B1210297) when formulated as aqueous microcrystalline suspensions.
A notable example is levonorgestrel butanoate (LB) , a butyl ester prodrug of levonorgestrel. Developed as a long-acting injectable contraceptive, LB is hydrolyzed in the body to release the active levonorgestrel. This prodrug has been investigated for its potential as a self-administrable subcutaneous or intramuscular injection, offering a long-lasting and reversible contraceptive option. nih.gov Formulations of levonorgestrel butanoate have been developed to improve stability and provide a more concentrated and longer-lasting dosage compared to earlier versions. nih.gov A single intramuscular injection of an aqueous suspension of levonorgestrel butanoate has been shown to have a duration of action of 3 to 6 months, depending on the dose. nih.gov
Another prodrug that has been studied is levonorgestrel-oxime . Research has demonstrated that levonorgestrel-oxime acts as a prodrug, being metabolized in the body to levonorgestrel. nih.govnih.gov The progestational activity of levonorgestrel-oxime is primarily due to its conversion to the parent compound. nih.gov
The concept of prodrugs is further exemplified by norgestimate (B1679921) , which is metabolized to levonorgestrel and other active compounds. Competition experiments have shown that norgestimate itself has a low affinity for the progesterone (B1679170) receptor, while its metabolite, levonorgestrel-17-acetate, has a high binding affinity, similar to levonorgestrel itself. nih.gov This indicates that the biological activity of norgestimate is largely due to its metabolic conversion to levonorgestrel. nih.govnih.gov
The development of analogues has also been an area of interest. For example, the synthesis of the 18-methyl analog of Nestorone, which is structurally related to levonorgestrel, resulted in a new progestin with significantly increased potency. nih.gov This highlights how small structural modifications can lead to substantial changes in biological activity.
The following tables summarize the comparative receptor binding affinity of levonorgestrel and its prodrugs, and the duration of action of some long-acting levonorgestrel esters.
Table 1: Comparative Relative Binding Affinity (RBA) of Levonorgestrel and its Prodrugs to the Progesterone Receptor (PR)
| Compound | Rabbit PR (rPR) RBA (%) | Human Uterine PR (hPR) RBA (%) | Recombinant hPR RBA (%) |
| Progesterone (Reference) | 100 | 100 | 100 |
| Levonorgestrel (LNG) | 125 | 143 | 125 |
| Levonorgestrel-oxime (LNG-oxime) | 30 | 20 | 18 |
| Norgestimate (NORG) | 1.2 | 3.2 | 9 |
| Levonorgestrel-17-acetate | - | 110 | - |
Data sourced from studies on the comparative progestational activity and receptor binding of these compounds. nih.govnih.gov
Table 2: Investigated Long-Acting Levonorgestrel Ester Prodrugs
| Ester Prodrug | Reported Activity |
| Levonorgestrel Butanoate | A single intramuscular injection has a duration of 3 to 6 months. nih.gov |
| Levonorgestrel Cyclobutylcarboxylate | Longer acting than medroxyprogesterone acetate in animal studies. |
| Levonorgestrel Cyclopropylcarboxylate | Longer acting than medroxyprogesterone acetate in animal studies. |
Q & A
Q. What validated analytical methods are recommended for quantifying levonorgestrel acetate in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma. Key steps include:
- Sample Preparation : Liquid-liquid extraction using ethyl acetate or hexane-ethyl acetate (70:30 v/v) to isolate levonorgestrel from plasma .
- Chromatography : Hypersil BDS C18 columns (2.1 × 50 mm, 3 µm particle size) with a mobile phase gradient of methanol/water containing 0.1% formic acid .
- Detection : Electrospray ionization (ESI) in positive mode, with selected reaction monitoring (SRM) for transitions m/z 313.2 → 245.1 (levonorgestrel) .
- Validation : Lower limit of quantification (LLOQ) of 0.25 ng/mL, intra-/inter-batch precision <15%, and linearity up to 90 ng/mL .
Q. What is the primary mechanism of action of this compound in emergency contraception?
- Methodological Answer : Levonorgestrel primarily prevents ovulation by:
- Suppressing LH Surge : Delaying follicular development and inhibiting luteinizing hormone (LH) surge, thereby blocking follicular rupture .
- Endometrial Effects : Thinning endometrial lining to impair implantation, though this is secondary to ovulation inhibition .
Experimental Validation: LH levels and follicular size are monitored via transvaginal ultrasonography and serum hormone assays in randomized trials .
Advanced Research Questions
Q. How can conflicting data on levonorgestrel’s efficacy relative to BMI and post-coital timing be reconciled?
- Methodological Answer : Contradictory efficacy data arise from pharmacokinetic variability and study design differences. To address this:
- Stratified Analysis : Pool data from multiple trials (e.g., Brache et al., 2013; Glasier et al., 2010) and stratify by BMI (<25 vs. ≥25 kg/m²) and timing of administration (<72h vs. 72–120h post-intercourse) .
- Pharmacokinetic Modeling: Use population PK models to correlate plasma levonorgestrel levels with BMI and ovulation suppression .
Key Finding: Levonorgestrel’s efficacy declines significantly in women with BMI ≥25 kg/m², whereas intrauterine devices (IUDs) remain effective regardless of BMI .
Q. What experimental designs are optimal for studying levonorgestrel’s interaction with progesterone receptor isoforms (PRA/PRB)?
- Methodological Answer : To assess receptor-mediated effects:
- In Vitro Models: Transfect human endometrial cells with PRA/PRB reporters and measure transcriptional activity under levonorgestrel exposure .
- Clinical Biopsies: Collect endometrial tissue pre/post levonorgestrel IUD insertion and quantify PRA/PRB expression via immunohistochemistry and RT-PCR .
Critical Finding: Levonorgestrel downregulates PRB in glandular epithelium, reducing estrogen sensitivity and promoting endometrial atrophy .
Q. How can environmental exposure to this compound be monitored in wastewater?
- Methodological Answer : Use high-resolution effect-directed analysis (EDA):
- Sample Collection : Concentrate water samples via solid-phase extraction (SPE) from wastewater treatment plants (WWTPs) .
- Fractionation : Separate compounds via HPLC and screen for progestogenic activity using reporter gene assays (e.g., CALUX) .
- Confirmatory Analysis : Apply LC-high-resolution MS to identify levonorgestrel (RT 11.12 min) at concentrations below target method detection limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
